molecular formula C18H36 B13843074 n-Tridecylcyclopentane CAS No. 6006-34-4

n-Tridecylcyclopentane

Cat. No.: B13843074
CAS No.: 6006-34-4
M. Wt: 252.5 g/mol
InChI Key: NYZHNJGPFXHHNR-UHFFFAOYSA-N
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Description

Tridecylcyclopentane is an organic compound with the molecular formula C18H36 It is a cycloalkane, specifically a cyclopentane ring substituted with a tridecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridecylcyclopentane typically involves the alkylation of cyclopentane with a tridecyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclopentane reacts with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of tridecylcyclopentane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tridecylcyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert tridecylcyclopentane to more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring or the tridecyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Tridecylcyclopentanol, tridecylcyclopentanone, tridecylcyclopentanoic acid.

    Reduction: More saturated hydrocarbons such as tridecylcyclopentane derivatives.

    Substitution: Halogenated tridecylcyclopentane compounds.

Scientific Research Applications

Tridecylcyclopentane has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of cycloalkanes.

    Biology: Investigated for its potential interactions with biological membranes and its effects on cell signaling pathways.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tridecylcyclopentane depends on its specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and affecting membrane-bound proteins. In chemical reactions, its reactivity is influenced by the stability of the cyclopentane ring and the electron-donating effects of the tridecyl group.

Comparison with Similar Compounds

Similar Compounds

    Decylcyclopentane: A cyclopentane ring with a decyl group.

    Dodecylcyclopentane: A cyclopentane ring with a dodecyl group.

    Pentadecylcyclopentane: A cyclopentane ring with a pentadecyl group.

Uniqueness

Tridecylcyclopentane is unique due to its specific chain length, which influences its physical and chemical properties. The tridecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications that require specific solubility and reactivity characteristics.

Properties

CAS No.

6006-34-4

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

IUPAC Name

tridecylcyclopentane

InChI

InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-18/h18H,2-17H2,1H3

InChI Key

NYZHNJGPFXHHNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CCCC1

Origin of Product

United States

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